Sorbinil

Aldose Reductase Inhibition Chiral Pharmacology Spirohydantoin

Select (S)-Sorbinil for reproducible polyol pathway research. The (S)-enantiomer is 30-fold more potent in vitro and 100-fold in vivo vs. the (R)-isomer. Its uncompetitive inhibition mechanism differs fundamentally from carboxylic acid ARIs (Epalrestat, Zopolrestat), enabling superior lens penetration and cataract prevention. With a 34–52 h half-life, once-daily dosing minimizes animal handling. This ALR2-selective spirohydantoin (IC50 ALR2 2 µM; ALR1 3.9 µM) ensures target specificity, critical for diabetic complication models.

Molecular Formula C11H9FN2O3
Molecular Weight 236.20 g/mol
CAS No. 112420-09-4
Cat. No. B039211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorbinil
CAS112420-09-4
Synonyms6-fluoro-2,3-dihydro-spiro(4H-1-benzopyran-4,4'-imidazolidine)-2',5'-dione
CP 45634
CP-45634
D-6-fluoro-spiro(chroman-4,4'-imidazolidine)-2',5'-dione
sorbinil
Molecular FormulaC11H9FN2O3
Molecular Weight236.20 g/mol
Structural Identifiers
SMILESC1COC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F
InChIInChI=1S/C11H9FN2O3/c12-6-1-2-8-7(5-6)11(3-4-17-8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16)/t11-/m0/s1
InChIKeyLXANPKRCLVQAOG-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sorbinil (CAS 112420-09-4) – Core Identity and Procurement Specifications for Aldose Reductase Research


Sorbinil (CP-45634) is an investigational aldose reductase inhibitor (ARI) and the archetypal member of the spirohydantoin class, distinguished by a chiral spiro[chroman-4,4'-imidazolidine]-2',5'-dione core bearing a (4S)-6-fluoro substitution [1]. It acts as an uncompetitive inhibitor with respect to substrate and noncompetitive with respect to NADPH cofactor, exerting its pharmacological effect by blocking the rate-limiting enzyme of the polyol pathway [2]. Its development as a therapeutic for diabetic neuropathy and retinopathy established the spirohydantoin scaffold as a reference standard against which newer carboxylic acid–based ARIs such as Epalrestat and Zopolrestat are often compared [3].

Procurement Rationale: Why Sorbinil Cannot Be Substituted with Generic or First-Generation Aldose Reductase Inhibitors


Sorbinil exhibits a combination of chiral stereospecificity and a distinct inhibition mechanism that precludes substitution with carboxylic acid–derived ARIs such as Epalrestat, Tolrestat, or Zopolrestat. The (S)-enantiomer of Sorbinil demonstrates a 30-fold potency advantage over its (R)-isomer in vitro and a 100-fold difference in vivo, necessitating strict enantiopurity for reproducible research outcomes [1]. Moreover, Sorbinil functions as an uncompetitive inhibitor with respect to substrate binding, while most carboxylic acid ARIs (e.g., Epalrestat/ONO-2235) exhibit noncompetitive kinetics, a mechanistic divergence that yields different inhibitory profiles depending on tissue substrate concentrations [2]. Sorbinil also displays a distinct selectivity window relative to the closely related aldehyde reductase (ALR1) isozyme compared to structurally similar ARIs like M79175, which preferentially inhibits ALR1 [3].

Sorbinil Quantitative Evidence Guide: Head-to-Head Comparisons Against Closest Analogs


Stereospecific Activity: (S)-Sorbinil Versus (R)-Isomer In Vitro and In Vivo Potency

The biological activity of Sorbinil is highly stereospecific, residing exclusively in the (S)-enantiomer. In vitro assays using aldose reductase isolated from bovine lens demonstrated an IC50 of 0.15 μmol/L for (S)-Sorbinil compared to 4.4 μmol/L for the (R)-isomer, representing a 30-fold potency difference [1]. In vivo, this divergence is even more pronounced: in a streptozotocin-diabetic rat model measuring sorbitol accumulation in the sciatic nerve, the oral ED50 for (S)-Sorbinil was 0.25 mg/kg, whereas the (R)-isomer required 25 mg/kg to achieve the same effect, a 100-fold difference [1].

Aldose Reductase Inhibition Chiral Pharmacology Spirohydantoin

Isozyme Selectivity: Sorbinil Versus M79175 for Aldose Reductase (ALR2) Over Aldehyde Reductase (ALR1)

Sorbinil maintains a selectivity margin favoring the therapeutic target aldose reductase (ALR2) over the structurally related aldehyde reductase (ALR1). In bovine retina assays, Sorbinil inhibited ALR2 with an IC50 of 2 μM and ALR1 with an IC50 of 3.9 μM, yielding a modest ~2-fold selectivity for ALR2 [1]. In contrast, M79175—a compound structurally very similar to Sorbinil—exhibited a reversed selectivity profile, inhibiting ALR1 with an IC50 of 0.18 μM while showing an ALR2 IC50 greater than 1 μM, making it a preferential ALR1 inhibitor [1]. Additionally, at low concentrations (≤10 nM), Sorbinil showed no detectable ALR1 inhibition while still producing ~5% ALR2 inhibition at 100 pM [1].

Isozyme Selectivity Aldose Reductase Off-Target Activity

Potency Dependence on Substrate Type: Sorbinil Versus Statil Using Physiological Glucose Versus Model Substrate 4-Nitrobenzaldehyde

The apparent inhibitory potency of Sorbinil varies markedly depending on the assay substrate employed. Using highly purified bovine lens aldose reductase, Sorbinil exhibited an IC50 of approximately 100 μM with the model substrate 4-nitrobenzaldehyde (4NB), but showed substantially greater potency with the physiological substrate glucose, yielding an IC50 range of 0.4–1.4 μM [1]. By comparison, Statil (ponalrestat) displayed IC50 values of 450–750 nM with 4NB and 26–71 nM with glucose, representing a roughly 17-fold substrate-dependent shift compared to Sorbinil's ≥70-fold shift [1].

Enzyme Assay Substrate-Dependent Potency Pharmacological Relevance

In Vivo Efficacy Spectrum: Sorbinil Versus ONO-2235 (Epalrestat) in Diabetic Neuropathy and Galactosemic Cataract Models

Sorbinil and ONO-2235 (Epalrestat) exhibit divergent therapeutic spectra in animal models of diabetic complications. In a comparative study evaluating both agents, Sorbinil demonstrated efficacy in both galactosemic cataract prevention and amelioration of diabetic neuropathy, whereas ONO-2235 was effective only in the neuropathy model and failed to prevent galactosemic cataracts [1]. Both compounds prevented sorbitol accumulation in isolated rat tissues with comparable potency, but the difference in cataract prevention suggests Sorbinil achieves superior tissue distribution or target engagement in the lens [1].

In Vivo Efficacy Diabetic Neuropathy Cataract Prevention

Cross-Class Potency Ranking: Sorbinil (Spirohydantoin) Versus Zopolrestat, Tolrestat, and Fidarestat (Carboxylic Acid ARIs)

Compiled bioassay data from standardized aldose reductase inhibition assays enable cross-class potency ranking. Sorbinil exhibits an IC50 of 700 nM, placing it among less potent ARIs relative to newer carboxylic acid–based inhibitors in this particular assay system: Zopolrestat (IC50 = 4.8 nM, Ki = 19.0 nM), Fidarestat (IC50 = 9.0 nM), and Tolrestat (IC50 = 23.9 nM) all demonstrate greater potency by 1–2 orders of magnitude . Notably, this ranking contrasts with earlier reports where spirohydantoins were described as more potent than carboxylic acid–type ARIs in in vivo models of sorbitol accumulation [1], underscoring that in vitro IC50 values alone are insufficient for predicting in vivo efficacy or compound selection.

Potency Ranking Carboxylic Acid ARIs In Vitro Pharmacology

Pharmacokinetic Suitability for Once-Daily Dosing: Sorbinil Terminal Half-Life and Accumulation Profile

Sorbinil exhibits pharmacokinetic properties that support once-daily oral dosing, an operational advantage for chronic in vivo studies. In human volunteers, Sorbinil demonstrated a terminal elimination half-life ranging from 34 to 52 hours, with a renal clearance of 6.0 mL/min/1.73 m² [1]. After a single 250 mg oral dose, peak plasma concentrations reached 3.6 μg/mL, and multiple dosing (250 mg/day for 10 days) resulted in a peak serum concentration of 10.6 μg/mL, consistent with predictable accumulation [1]. Approximately one-third of the administered dose is recovered unchanged in urine [1]. While cross-class PK comparator data are limited, Sorbinil's extended half-life contrasts with the shorter elimination profiles reported for some carboxylic acid ARIs, reducing the frequency of dosing required to maintain target engagement.

Pharmacokinetics Oral Bioavailability Dosing Regimen

Optimal Sorbinil Procurement and Deployment Scenarios for Diabetic Complication Research


Investigations of Polyol Pathway Flux Requiring High Stereochemical Fidelity

Sorbinil is the appropriate selection for studies where the biological effects of aldose reductase inhibition are confounded by racemic or enantiomerically impure material. The 30-fold in vitro and 100-fold in vivo potency differential between (S)-Sorbinil and its (R)-isomer [1] dictates that only enantiopure (S)-Sorbinil can reliably reproduce published pharmacology. This scenario is particularly relevant for laboratories replicating classic polyol pathway studies or using Sorbinil as a positive control where historical data were generated with resolved (S)-enantiomer.

Ocular Diabetic Complication Models Including Cataract Formation

Sorbinil should be prioritized for studies examining polyol pathway inhibition in lens tissue or cataract models. In direct comparative studies, Sorbinil prevented galactosemic cataract formation whereas ONO-2235 (Epalrestat) did not [1], a distinction likely attributable to superior lens penetration or target engagement. Additionally, Sorbinil treatment essentially corrected diabetes-induced sorbitol and fructose accumulation in rat lenses at a dose of 65 mg/kg/day [2]. Researchers investigating diabetic cataractogenesis or evaluating novel ARIs against this endpoint require Sorbinil as the appropriate spirohydantoin reference compound.

Chronic In Vivo Studies Requiring Once-Daily Oral Dosing

Sorbinil's terminal elimination half-life of 34–52 hours [1] supports once-daily oral administration in chronic rodent models, reducing animal handling frequency and associated stress. This pharmacokinetic profile is advantageous for long-term intervention studies in diabetic rats, such as the 6-week treatment paradigms used to evaluate sorbitol pathway metabolite correction [2]. Procurement of Sorbinil for such studies ensures dosing convenience and minimizes inter-dose variability in target coverage.

Mechanistic Studies Distinguishing ALR2 Versus ALR1 Inhibition

Sorbinil is the appropriate compound for experiments requiring selective inhibition of aldose reductase (ALR2) without confounding activity against the closely related aldehyde reductase (ALR1) isozyme. Unlike M79175, a structurally similar spirohydantoin that preferentially inhibits ALR1 (IC50 = 0.18 μM vs. ALR2 > 1 μM), Sorbinil maintains ALR2 selectivity (IC50 = 2 μM vs. ALR1 IC50 = 3.9 μM) and shows no ALR1 inhibition at concentrations ≤10 nM [1]. This selectivity distinction is critical for studies seeking to attribute observed pharmacological effects specifically to ALR2 blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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